Acid violet 19

Overview

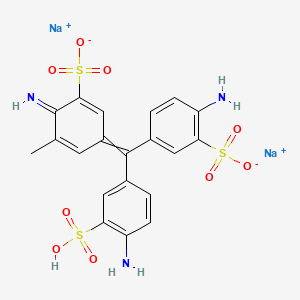

Description

Synthesis Analysis

The synthesis of Acid Violet 19 has been investigated through the development of a molecularly imprinted polymer (MIP) aimed at the specific determination of AV19 in water samples. This polymer was synthesized using 1-vinyl imidazole as a functional monomer and initiated by 2,2'-azobis(2-methylpropionitrile). Computational simulations supported the selection of the monomer for its effective interaction with AV19, leading to a polymer with selective adsorption capabilities (Luna Quinto et al., 2020).

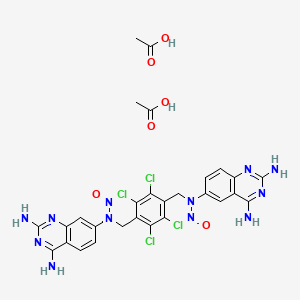

Molecular Structure Analysis

The molecular structure of AV19 facilitates the selective adsorption and identification processes, as exemplified in the MIP synthesis. The MIP demonstrated excellent selectivity towards AV19, indicating the importance of the molecular structure in determining the interaction specificity of the polymer with the dye.

Chemical Reactions and Properties

Degradation processes of AV19 have been explored, highlighting the dye's interaction with advanced oxidation processes. For instance, the electro-peroxone process in a laboratory flow plant showed effective degradation of AV19, achieving significant discoloration and mineralization, indicating the chemical reactivity of AV19 under specific conditions (Cornejo et al., 2021).

Physical Properties Analysis

Biodegradation studies have shown that Pseudomonas aeruginosa can decolorize AV19 efficiently, reflecting on its physical properties that allow for microbial interactions leading to degradation. The process showed that AV19 could be decolorized under a range of pH and temperature conditions, demonstrating the versatility of the dye in environmental processes (Jadhav et al., 2012).

Scientific Research Applications

1. Removal of Acid Violet 19 from River Water

- Summary of Application : Acid Violet 19, a dye that is highly toxic and carcinogenic, is used in the textile and fashion industries. Its disposal into the environment has become a significant concern due to its toxic characteristics. This research focuses on the use of local corn starch as an adsorbent for the removal of Acid Violet 19 from river water .

- Methods of Application : The material (corn starch) was characterized by scanning electron microscopy (SEM) and infrared (IR). The optimized parameters were concentration, time, and pH, in which the best results will be obtained at 60 minutes and pH 7 .

- Results or Outcomes : The concentration of dye was 4 mg/L had the highest removal which was 84.46%. The adsorption system studied obeys the pseudo-second-order kinetic model. The detection limit was 0.541 mg/L, and the percentage recovery was obtained in the range of 95–99.8% for real water samples .

2. Removal of Acid Violet 19 using Sawdust of Indian Rosewood

- Summary of Application : This study addresses the application of sawdust as a low-cost adsorbent for the removal of Acid Violet 19 from its aqueous solution .

- Methods of Application : The batch adsorption studies were carried out for removing the dye from the aqueous solutions under various process conditions using processed sawdust of Indian Rosewood as adsorbent .

- Results or Outcomes : The adsorption process was found to corroborate well with Freundlich isotherm and the maximum monolayer adsorption capacity of sawdust was found to be 50.0 mg/g. The data fits to pseudo-first-order kinetic model .

3. Removal of Acid Violet 19 using Activated Charcoal and Polyaniline Coated Charcoal

- Summary of Application : This study focuses on the use of activated charcoal and polyaniline coated charcoal as adsorbents for the removal of Acid Violet 19 from its aqueous solution .

4. Removal of Acid Violet 19 using Corn Starch

- Summary of Application : This research focuses on the use of low-cost Brazilian corn starch as an adsorbent for removing the Acid Violet 19 contaminant from river water .

- Methods of Application : The material (corn starch) was characterized by scanning electron microscopy (SEM) and infrared (IR). The optimized parameters were concentration, time, and pH, in which the best results will be obtained at 60 minutes and pH 7 .

- Results or Outcomes : The concentration of dye was 4 mg/L had the highest removal which was 84.46%. The adsorption system studied obeys the pseudo-second-order kinetic model. The detection limit was 0.541 mg/L, and the percentage recovery was obtained in the range of 95–99.8% for real water samples .

5. Quantification of Acid Violet 19 in Real Water Samples

- Summary of Application : This study focuses on the development of a molecularly imprinted polymer (MIP) for the determination of Acid Violet 19 (AV19) dye in real water samples .

- Methods of Application : The MIP was synthesized by polymerization using 1-vinyl imidazole (functional monomer) and 2,2’-azobis (2-methylpropionitrile) as the radical initiator. The functional monomer was previously selected by computational simulations .

- Results or Outcomes : The MIP adsorption data could be fitted using the Langmuir model obtained a Qm value of 6.93 mg/g and 2.84 mg/g for the corresponding non-imprinted polymer (NIP) and the process followed pseudo-second-order kinetics (k2 0.2416 mg/g min-1 MIP). The material provided excellent selectivity towards acid violet 19 (AV19) when compared to other analytes .

Safety And Hazards

Future Directions

properties

IUPAC Name |

disodium;(3E)-3-[(4-amino-3-sulfonatophenyl)-(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O9S3.2Na/c1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29;;/h2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRZTHMJPHPAMU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)O)C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=N)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C/C(=C(\C2=CC(=C(C=C2)N)S(=O)(=O)O)/C3=CC(=C(C=C3)N)S(=O)(=O)[O-])/C=C(C1=N)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3Na2O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044418 | |

| Record name | C.I. Acid Violet 19 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Olive to dark olive-green solid; [Merck Index] Blue-green powder; [Sigma-Aldrich MSDS] | |

| Record name | Acid Fuchsin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Fuchsin acid | |

CAS RN |

3244-88-0 | |

| Record name | Benzenesulfonic acid, 2-amino-5-[(4-amino-3-sulfophenyl)(4-imino-3-sulfo-2,5-cyclohexadien-1-ylidene)methyl]-3-methyl-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Violet 19 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-(4-amino-3-methyl-5-sulphonatophenyl)-1-(4-amino-3-sulphonatophenyl)methylene)cyclohexa-1,4-dienesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

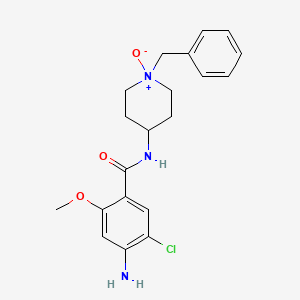

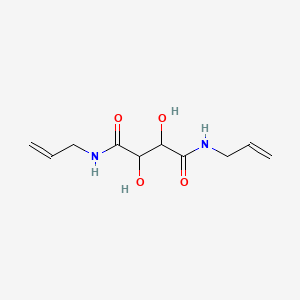

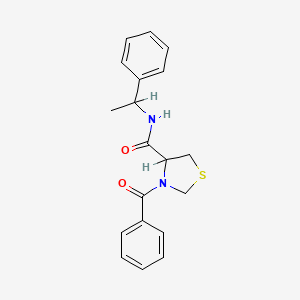

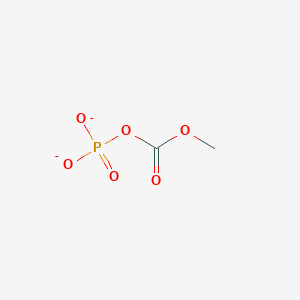

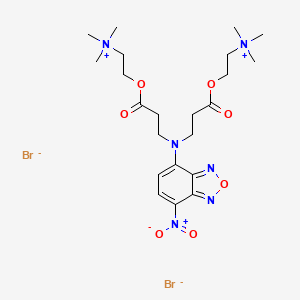

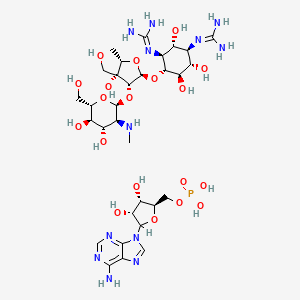

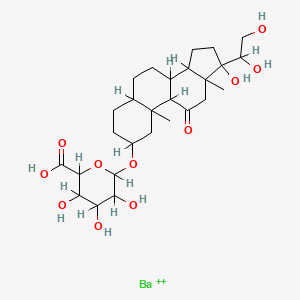

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-6-[(8S)-8-Amino-6-azaspiro[3.4]octan-6-yl]-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B1208047.png)

![[(2R,7R,9R,10R)-1,2,5-Trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate](/img/structure/B1208050.png)

![3,12b-dimethyl-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B1208067.png)